molecular formula C18H22N2O4S B4397506 N~2~-benzyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycinamide

N~2~-benzyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycinamide

Cat. No.: B4397506
M. Wt: 362.4 g/mol
InChI Key: NLHHFMNVNSCQBJ-UHFFFAOYSA-N
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Description

N~2~-benzyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycinamide is a complex organic compound that belongs to the class of sulfonyl glycinamides This compound is characterized by the presence of a benzyl group, a methoxy-methylphenyl group, and a sulfonyl group attached to the glycinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-benzyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycinamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable nucleophile.

    Introduction of the Methoxy-Methylphenyl Group: This step involves the sulfonylation of the methoxy-methylphenyl group using a sulfonyl chloride derivative.

    Coupling with Glycinamide: The final step involves the coupling of the benzyl and methoxy-methylphenyl sulfonyl groups with glycinamide under appropriate reaction conditions, such as the use of a base like triethylamine and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of N2-benzyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycinamide may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N~2~-benzyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycinamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

N~2~-benzyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycinamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N2-benzyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-benzyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N-methylglycinamide
  • N~2~-benzyl-N~2~-[(3-methylphenyl)sulfonyl]-N-methylglycinamide
  • N~2~-benzyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N-ethylglycinamide

Uniqueness

N~2~-benzyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycinamide is unique due to the specific combination of functional groups and their spatial arrangement. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds. For example, the presence of both methoxy and methyl groups on the phenyl ring can influence the compound’s electronic properties and interactions with molecular targets.

Properties

IUPAC Name

2-[benzyl-(4-methoxy-3-methylphenyl)sulfonylamino]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S/c1-14-11-16(9-10-17(14)24-3)25(22,23)20(13-18(21)19-2)12-15-7-5-4-6-8-15/h4-11H,12-13H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLHHFMNVNSCQBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)NC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N~2~-benzyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycinamide
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N~2~-benzyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycinamide
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N~2~-benzyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycinamide
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N~2~-benzyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycinamide
Reactant of Route 5
N~2~-benzyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycinamide
Reactant of Route 6
N~2~-benzyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycinamide

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